molecular formula C12H18N2O B10815287 Monoethylglycinexylidide CAS No. 1246819-83-9

Monoethylglycinexylidide

Cat. No.: B10815287
CAS No.: 1246819-83-9
M. Wt: 206.28 g/mol
InChI Key: WRMRXPASUROZGT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: Monoethylglycinexylidide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized by liver enzymes.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Typically involves cytochrome P450 enzymes in the liver.

    Reduction: Requires reducing agents such as sodium borohydride.

    Substitution: Involves nucleophiles like hydroxide ions under basic conditions.

Major Products Formed:

    Oxidation: Further oxidized metabolites.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Monoethylglycinexylidide has several scientific research applications:

Mechanism of Action

Monoethylglycinexylidide exerts its effects primarily through its interaction with sodium channels. It blocks sodium channels, thereby inhibiting the propagation of action potentials in neurons . This mechanism is similar to that of lignocaine, although this compound is less potent. The compound also inhibits glycine transporter 1 (GlyT1), which may contribute to its analgesic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as a primary metabolite of lignocaine and its use as an indicator of hepatic function. Unlike lignocaine, which is used directly as an anesthetic, this compound is primarily used in research and diagnostic applications .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMRXPASUROZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60228006
Record name Monoethylglycinexylidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320465
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7728-40-7
Record name Monoethylglycinexylidide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7728-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monoethylglycinexylidide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monoethylglycinexylidide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60228006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name NORLIDOCAINE
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Record name Monoethylglycinexylidide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060656
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